molecular formula C10H14O B020204 2,3,5-Trimethylanisole CAS No. 20469-61-8

2,3,5-Trimethylanisole

Cat. No. B020204
CAS RN: 20469-61-8
M. Wt: 150.22 g/mol
InChI Key: AWONIZVBKXHWJP-UHFFFAOYSA-N
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Description

2,3,5-Trimethylanisole is a chemical compound that can be studied within the context of organic chemistry and materials science. Its relevance spans various fields due to its structural and chemical properties, which can influence its synthesis, reactivity, and applications in different chemical contexts.

Synthesis Analysis

The synthesis of complex molecules often involves strategies that include functionalization, protection-deprotection steps, and the use of specific reagents to introduce or modify chemical groups. For instance, the synthesis of 1-(3',4',5'-trimethoxybenzoyl)-3-arylamino-5-amino-1,2,4-triazoles demonstrates the use of trimethoxybenzoyl as a functional group, showcasing a method that might be adapted for synthesizing compounds like 2,3,5-Trimethylanisole (Romagnoli et al., 2014).

Molecular Structure Analysis

The molecular structure of organic compounds like 2,3,5-Trimethylanisole can be elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods. For example, the structural determination of trimethyl 4,8-dioxo-1-phenyl-4,5,5a,8-tetrahydro-1H-pyrazolo[3,4-e]indolizine-5,5a,6-tricarboxylate derivatives via X-ray crystallography highlights the importance of structural analysis in understanding compound properties (Tominaga et al., 1997).

Chemical Reactions and Properties

Chemical properties of compounds like 2,3,5-Trimethylanisole are influenced by their functional groups and molecular structure. Reactions such as oxidative trimerization show how specific conditions can lead to the formation of new compounds with unique structures and properties, offering insights into the potential reactivity of 2,3,5-Trimethylanisole (Xiang et al., 2017).

Physical Properties Analysis

The physical properties of organic molecules, including solubility, melting point, and boiling point, are determined by their molecular structure. While specific data on 2,3,5-Trimethylanisole may not be available, the study of similar compounds can provide valuable information. For example, the investigation of trimethyl lock systems illustrates the impact of molecular structure on reactivity and stability, which can be related to the physical behavior of organic compounds (Levine & Raines, 2012).

Chemical Properties Analysis

The chemical properties of a compound like 2,3,5-Trimethylanisole are influenced by its functional groups and overall molecular architecture. Studies on the reactivity, such as the reaction of trimethylaluminum with amino compounds, shed light on the types of chemical transformations that similar structures can undergo, highlighting the versatility and reactivity of methylated compounds (Self et al., 1991).

Scientific Research Applications

  • Understanding Weak Interactions in Liquids : High-resolution neutron and X-ray scattering data have been used to study 2,3,5-Trimethylanisole, revealing weak hydrogen bonding interactions in its structure and providing insights into its interactions in the liquid state (Triolo et al., 2020).

  • Inhibiting Virus Growth : Methylated analogs of 2-5A core, which include 2,3,5-Trimethylanisole, have shown strong inhibition of virus growth in culture, indicating potential antiviral applications (Sharma et al., 1983).

  • Antitumor Activity : Research has identified compounds like 1-(3',4',5'-trimethoxybenzoyl)-3-arylamino-5-amino-1,2,4-triazoles, derived from 2,3,5-Trimethylanisole, that show promising antitumor activity in vivo, nearly eliminating hepatocellular carcinoma growth in mice (Romagnoli et al., 2014).

properties

IUPAC Name

1-methoxy-2,3,5-trimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-7-5-8(2)9(3)10(6-7)11-4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWONIZVBKXHWJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90174441
Record name 2,3,5-Trimethylanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90174441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5-Trimethylanisole

CAS RN

20469-61-8
Record name 1-Methoxy-2,3,5-trimethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20469-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,5-Trimethylanisole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020469618
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,5-Trimethylanisole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,5-trimethylanisole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.842
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3,5-TRIMETHYLANISOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4G1J78BTB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In 100 ml of DMSO were dissolved 10 g of 2,3,5-trimethylphenol and 10.4 ml of methyl iodide. Under ice-cooling, 5.6 g of 60% sodium hydride in oil was added, and the mixture was stirred at room temperature for 10 hours. After addition of water, the extraction with ether was carried out. The ether layer was washed with water and dried over anhydrous sodium sulfate. Removal of the solvent by distillation leaves the oily substance. Yield 12.9 g (quantitative)
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
10.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
GJM Gruter, OS Akkerman… - The Journal of Organic …, 1994 - ACS Publications
The reactions of methyl-substituted anisóles with JV-bromosuccinimide in CCU are reported. In the absence of a catalyst and under irradiation, some of these substrates …
Number of citations: 94 pubs.acs.org
AC Bhattacharyya, A Bhattacharjee, OK Guha… - Analytical …, 1968 - ACS Publications
The object of the present work was to develop a uniform gen-eral procedure for complete O-methylation of various phenols and to consolidate the quantitativegas-liquid …
Number of citations: 14 pubs.acs.org
R Bolton - Journal of the Chemical Society B: Physical Organic, 1970 - pubs.rsc.org
The rates of reaction of sulphuryl chloride with a number of aromatic ethers have been studied in chlorobenzene solution. The additivity principle, which has been shown to hold in a …
Number of citations: 2 pubs.rsc.org
A Triolo, FL Celso, NV Plechkova, F Leonelli… - Journal of Molecular …, 2020 - Elsevier
High resolution, total neutron and X-ray scattering data have been used in synergy with Molecular Dynamics simulations to access atomistic scale insight into the structure of anisole …
Number of citations: 5 www.sciencedirect.com
GI Samokhvalov, NI Zakharova, NN Sokolova… - Pharmaceutical …, 1994 - Springer
The initial 4-(4-methoxy-2, 3, 6-trimethylphenyl)-but-3-en-2-one (V) was obtained from 2, 3, 5-trimethylphenol (II) by the known method of [6]. Hydrogenation of the ketone (V) was …
Number of citations: 7 link.springer.com
A Triolo, F Lo Celso, N Plechkova, F Leonelli… - Journal of Molecular …, 2020 - hero.epa.gov
High resolution, total neutron and X-ray scattering data have been used in synergy with Molecular Dynamics simulations to access atomistic scale insight into the structure of anisole …
Number of citations: 0 hero.epa.gov
M Thelestam, M Curvall, CR Enzell - Toxicology, 1980 - Elsevier
The ability of compounds derived from tobacco and tobacco smoke to increase the permeability of the membranes of human lung fibrolblasts has been studied by measuring the release …
Number of citations: 46 www.sciencedirect.com
J Rinkel, A Babczyk, T Wang, M Stadler… - Beilstein Journal of …, 2018 - beilstein-journals.org
The volatiles emitted by the ascomycetes Hypoxylon griseobrunneum and Hypoxylon macrocarpum (Hypoxylaceae, Xylariales) were collected by use of a closed-loop stripping …
Number of citations: 8 www.beilstein-journals.org
J Rinkel, A Babczyk, T Wang, M Stadler, JS Dickschat - 2018 - repository.helmholtz-hzi.de
The volatiles emitted by the ascomycetes Hypoxylon griseobrunneum and Hypoxylon macrocarpum (Hypoxylaceae, Xylariales) were collected by use of a closed-loop stripping …
Number of citations: 2 repository.helmholtz-hzi.de
R Bolton, PBD De la Mare - Journal of the Chemical Society B: Physical …, 1967 - pubs.rsc.org
The reactions of sulphuryl chloride with anisole and some methyl-substituted anisoles have been studied kinetically in chlorobenzene as solvent. The reactions have the kinetic form –d[…
Number of citations: 12 pubs.rsc.org

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